3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid
CAS No.: 338982-11-9
VCID: VC2166331
Molecular Formula: C10H6ClNO3
Molecular Weight: 223.61 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a synthetic organic compound belonging to the oxazole class. Oxazoles are five-membered heterocyclic rings containing oxygen, nitrogen, and three carbon atoms. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties. Biological ActivityWhile specific biological activity data for 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is limited, compounds within the oxazole class are known for their antimicrobial, antiviral, and anticancer properties. The presence of a chlorophenyl group may enhance these activities by influencing the compound's interaction with biological targets. Antimicrobial ActivityRelated compounds in the oxazole class have shown antimicrobial activity, particularly against Gram-positive bacteria and fungi like Candida albicans . The structural similarity suggests that 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid might exhibit similar properties, although specific studies are needed to confirm this. Potential ApplicationsGiven its chemical structure, this compound could be explored for applications in pharmaceuticals, agrochemicals, or as a building block for more complex molecules. The presence of a carboxylic acid group allows for easy modification, which is beneficial in drug design and development. |
---|---|
CAS No. | 338982-11-9 |
Product Name | 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid |
Molecular Formula | C10H6ClNO3 |
Molecular Weight | 223.61 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
Standard InChI | InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |
Standard InChIKey | COIATTMFFQMKKS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Cl |
Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Cl |
PubChem Compound | 2763372 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume